

An In-Depth Technical Guide to the Hazards of Ethyl Ethanesulfonate Exposure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl ethanesulfonate*

Cat. No.: *B155355*

[Get Quote](#)

Section 1: Introduction and Scope

Ethyl ethanesulfonate (EES), a sulfonate ester with the CAS number 1912-30-7, serves as a reagent in organic synthesis, particularly as an alkylating agent.^[1] While utilized in specialized chemical applications, its structural features warrant a thorough examination of its potential hazards, especially for professionals in research and drug development.

This guide provides a technical overview of the known and anticipated hazards associated with EES exposure. It is crucial to distinguish **Ethyl Ethanesulfonate** (EES) from its more extensively studied analogue, Ethyl Methanesulfonate (EMS, CAS 62-50-0). Although both are ethyl alkylating agents, they are distinct chemical entities. A significant portion of comprehensive toxicological data, particularly regarding carcinogenicity and mutagenicity, pertains to EMS. This guide will focus strictly on the available data for EES and, where such data is absent, will discuss the anticipated hazards based on its chemical class, highlighting critical data gaps for the scientific community.

Section 2: Physicochemical Profile of Ethyl Ethanesulfonate

A clear understanding of the physical and chemical properties of EES is fundamental to assessing its behavior, potential for exposure, and appropriate handling procedures.

Property	Value	Source(s)
CAS Number	1912-30-7	[1]
Molecular Formula	C ₄ H ₁₀ O ₃ S	[1]
Molecular Weight	138.19 g/mol	
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	229.2°C at 760 mmHg	
Flash Point	92.4°C	
Density	1.133 g/cm ³	
InChI Key	PPCXFTKZPBHXIW-UHFFFAOYSA-N	
Storage Temperature	2-8°C	

Section 3: Hazard Identification and Toxicological Profile

The primary hazards of **ethyl ethanesulfonate** identified in safety and regulatory literature are related to its irritant properties. However, its classification as an alkylating agent implies a strong potential for more severe, systemic health effects.

Acute Toxicity and Irritancy

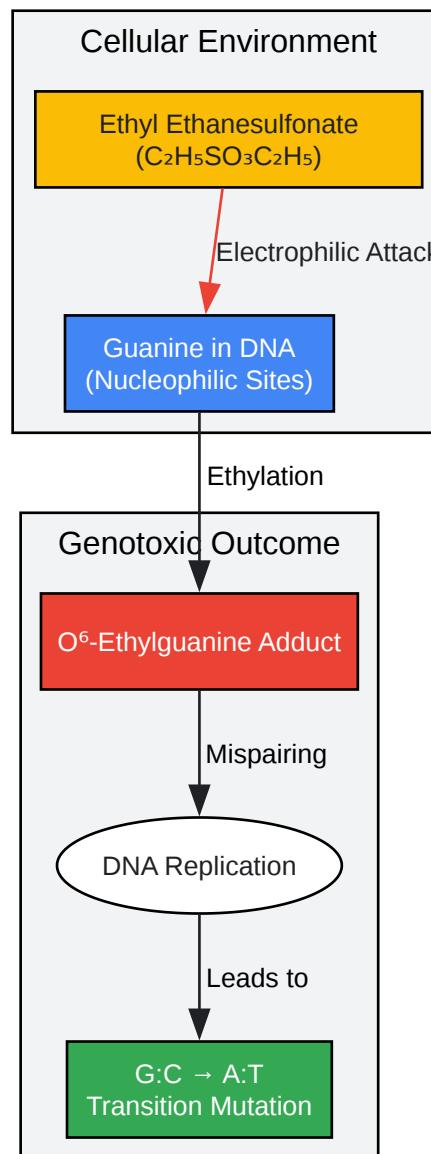
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **ethyl ethanesulfonate** is classified with the following hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Exposure can lead to immediate symptoms of irritation upon contact with the skin, eyes, or respiratory tract. These effects are the most well-documented hazards associated with EES.

Genotoxicity and Carcinogenicity: A Significant Data Gap

A thorough review of available literature reveals a critical lack of specific genotoxicity and carcinogenicity studies for **ethyl ethanesulfonate** (CAS 1912-30-7). Unlike its analogue EMS, which is a well-established mutagen and is "reasonably anticipated to be a human carcinogen," EES has not been subject to the same level of rigorous toxicological assessment by bodies like the National Toxicology Program (NTP) or the International Agency for Research on Cancer (IARC).


However, the absence of data should not be interpreted as an absence of risk. As an alkyl sulfonate, EES is considered a potential genotoxic impurity (GTI) in the pharmaceutical industry.^[1] The core function of such compounds is to transfer an ethyl group to nucleophilic sites on biological macromolecules, including DNA. This action is the fundamental mechanism for mutagenesis and carcinogenesis. Therefore, from a chemical structure and mechanistic standpoint, it is scientifically prudent to handle EES as if it were a potential mutagen and carcinogen until comprehensive data proves otherwise.

Section 4: Mechanism of Action: The Alkylating Threat

The toxicity of **ethyl ethanesulfonate** is intrinsically linked to its chemical reactivity as an ethylating agent. The sulfonate group is an excellent leaving group, facilitating the transfer of its ethyl group to nucleophilic centers in biological molecules.

The primary target for genotoxicity is DNA. The ethyl group of EES can covalently bind to nitrogen and oxygen atoms in DNA bases. Ethylation at the O⁶ position of guanine is particularly mutagenic, as it can lead to mispairing during DNA replication, causing a G:C to A:T transition mutation. This type of point mutation can alter gene function and initiate carcinogenesis.

Hypothesized Mechanism of DNA Ethylation by EES

[Click to download full resolution via product page](#)

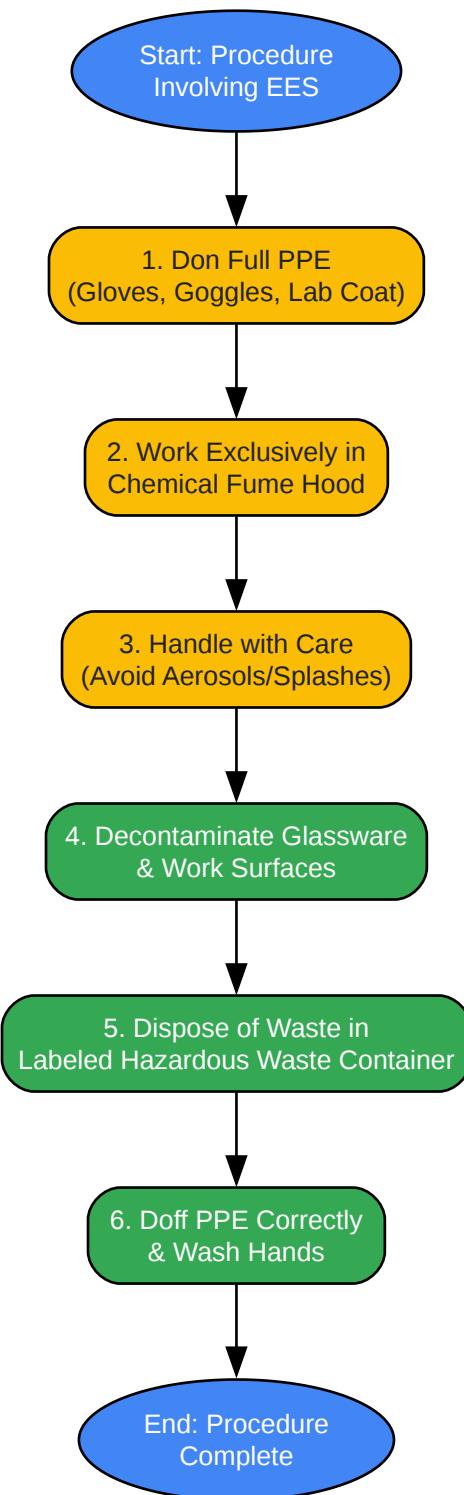
Caption: Hypothesized mechanism of DNA ethylation by EES leading to point mutation.

Section 5: Risk Assessment and Safe Handling Protocols

Given the known irritant properties and the high suspicion of genotoxicity, a conservative approach to risk management is mandatory.

Occupational Exposure Limits

No official occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for **ethyl ethanesulfonate**. In the absence of such guidelines, the precautionary principle dictates that exposure should be maintained at the lowest reasonably achievable level.


Engineering and Administrative Controls

- Ventilation: All work with EES must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
- Designated Areas: Establish designated areas for the storage and handling of EES to minimize the risk of cross-contamination.
- Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving EES, including weighing, dissolution, reaction, and disposal.

Personal Protective Equipment (PPE)

A robust PPE regimen is the final barrier against exposure.

- Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
- Eye Protection: Use chemical safety goggles or a full-face shield.
- Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. Ensure no skin is exposed.
- Respiratory Protection: While engineering controls are primary, a respirator may be required for certain procedures, such as spill cleanup. Consult with a safety professional for appropriate respirator selection.

[Click to download full resolution via product page](#)

Caption: A standard workflow for the safe handling of **ethyl ethanesulfonate**.

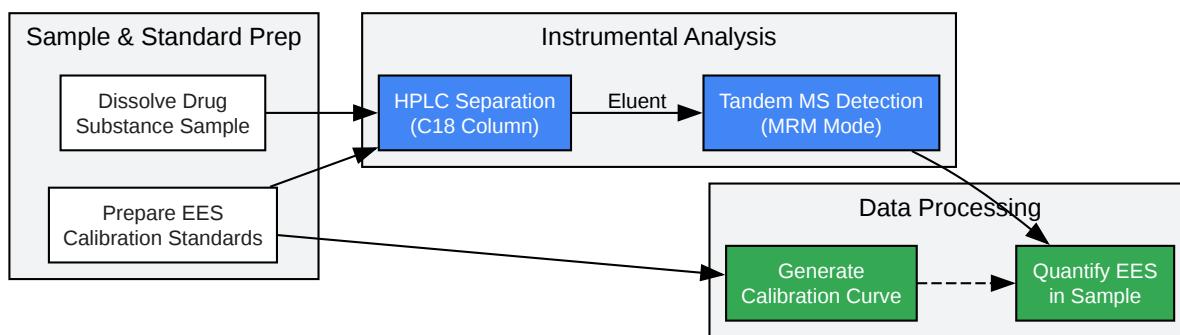
Section 6: Analytical Methodologies for Detection and Quantification

The control of potentially genotoxic impurities like EES in active pharmaceutical ingredients (APIs) is a critical regulatory requirement. Sensitive analytical methods are necessary to detect and quantify EES at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like EES.^[2] It offers excellent separation and definitive identification based on the mass spectrum of the compound. For trace analysis, techniques like static headspace GC-MS can be employed, sometimes involving derivatization to enhance sensitivity.^[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)


LC-MS/MS has become the method of choice for quantifying trace-level genotoxic impurities in pharmaceutical materials.^{[4][5]} It provides exceptional sensitivity and selectivity, allowing for detection at parts-per-million (ppm) or even lower levels. The use of Multiple Reaction Monitoring (MRM) mode ensures that the method is highly specific for the target analyte, minimizing interference from the drug substance matrix.^[5]

Protocol Outline: Trace Analysis of EES in a Drug Substance by LC-MS/MS

This protocol provides a general framework. Method development and validation are required for each specific drug substance matrix.

- Standard Preparation: Prepare a certified reference standard of EES. Create a stock solution in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to generate calibration standards and quality control samples.
- Sample Preparation: Accurately weigh the drug substance and dissolve it in an appropriate diluent. The final concentration should be chosen to ensure the target detection limit can be met.

- Chromatographic Separation:
 - Column: A reverse-phase C18 or similar column is typically used.
 - Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is common.[6]
 - Flow Rate: Typically 0.5 - 1.0 mL/min.
- Mass Spectrometric Detection:
 - Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.[4]
 - Analysis Mode: Operate the mass spectrometer in positive ion, Multiple Reaction Monitoring (MRM) mode.
 - MRM Transitions: Optimize at least two specific precursor-to-product ion transitions for EES for confident quantification and identification.
- Data Analysis: Quantify the concentration of EES in the sample by comparing its peak area to the calibration curve generated from the standards.

[Click to download full resolution via product page](#)

Caption: General workflow for the quantification of EES by LC-MS/MS.

Section 7: Conclusion

Ethyl ethanesulfonate (EES) is a reactive chemical whose primary documented hazards are skin, eye, and respiratory irritation. However, its chemical nature as an alkylating agent creates a strong suspicion of genotoxic and carcinogenic potential. The significant lack of comprehensive toxicological data for EES necessitates a highly cautious approach to its handling. Researchers, scientists, and drug development professionals must implement stringent engineering controls, administrative procedures, and personal protective equipment to minimize all potential routes of exposure. The principle of keeping exposure as low as reasonably achievable should be rigorously applied until definitive data can either confirm or refute the long-term health risks associated with this compound.

References

- ResearchGate. (2025). Development and validation of an automated static headspace gas chromatography-mass spectrometry (SHS-GC-MS) method for monitoring the formation of ethyl methane sulfonate from ethanol and methane sulfonic acid.
- SIELC Technologies. (2018).
- ProQuest. (2021). Liquid chromatography-tandem mass spectrometric method for trace quantification of ethyl methanesulfonate: a genotoxic impurity. ProQuest. [\[Link\]](#)
- MAC-MOD Analytical. LC-MS Separation of EtG/EtS from urine on HALO® Penta-HILIC, 2 μ m. MAC-MOD Analytical. [\[Link\]](#)
- PubMed. (2014).
- Research and Reviews. (2014). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Research and Reviews: Journal of Pharmaceutical Analysis. [\[Link\]](#)
- ResearchGate. (2025). Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization.
- ResearchGate. Mass spectra of alkyl methane sulfonates Ethyl methane sulfonate (a), Isopropyl methane sulfonate (b), N-butyl methane sulfonate (c) and Methyl methane sulfonate (d).
- National Institutes of Health (NIH). (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection.
- SciSpace. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical. SciSpace. [\[Link\]](#)

- ResearchGate. (2025). Validated method for the determination of ethylglucuronide and ethylsulfate in human urine.
- PubMed. (2004). Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry. PubMed. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 1912-30-7: Ethyl ethanesulfonate | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometric method for trace quantification of ethyl methanesulfonate: a genotoxic impurity in dapoxetine hydrochloride - ProQuest [proquest.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Hazards of Ethyl Ethanesulfonate Exposure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155355#hazards-associated-with-ethyl-ethanesulfonate-exposure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com